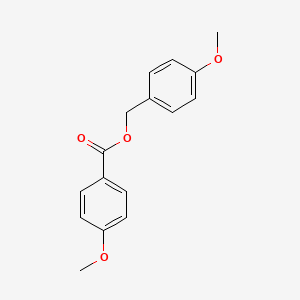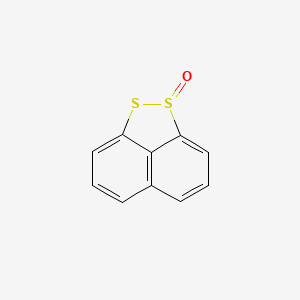
Naphthalene-1,8-disulfide-S-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene-1,8-disulfide-S-oxide is an organic compound with the molecular formula C₁₀H₆OS₂ and a molecular weight of 206.284 g/mol It is characterized by the presence of a naphthalene ring system substituted with two sulfur atoms and an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene-1,8-disulfide-S-oxide typically involves the oxidation of naphthalene-1,8-disulfide. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Naphthalene-1,8-disulfide-S-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the compound back to naphthalene-1,8-disulfide.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Naphthalene-1,8-disulfide.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Naphthalene-1,8-disulfide-S-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Naphthalene-1,8-disulfide-S-oxide involves its interaction with various molecular targets. The compound can act as an oxidizing agent, affecting redox-sensitive pathways and enzymes. It may also interact with sulfur-containing biomolecules, leading to modifications in their structure and function .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,8-disulfide: Lacks the oxygen atom, making it less reactive in oxidation reactions.
Naphthalene-1,8-dithiol: Contains two thiol groups instead of a disulfide and an oxide group.
Naphthalene-1,8-sulfone: Contains two sulfone groups, making it more oxidized than Naphthalene-1,8-disulfide-S-oxide.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial contexts .
Properties
CAS No. |
49833-12-7 |
|---|---|
Molecular Formula |
C10H6OS2 |
Molecular Weight |
206.3 g/mol |
IUPAC Name |
2λ4,3-dithiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2-oxide |
InChI |
InChI=1S/C10H6OS2/c11-13-9-6-2-4-7-3-1-5-8(12-13)10(7)9/h1-6H |
InChI Key |
LIRFRPDBUURHNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)SS(=O)C3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide--hydrogen chloride (1/1)](/img/structure/B13756306.png)
![9-Chloro-7H-benzo[de]anthracen-7-one](/img/structure/B13756317.png)

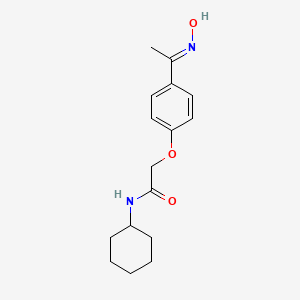
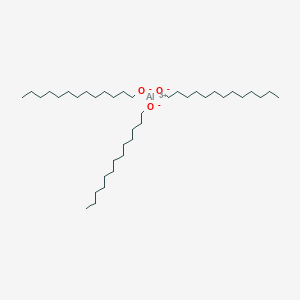
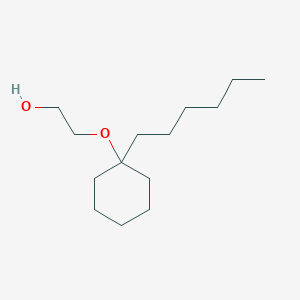
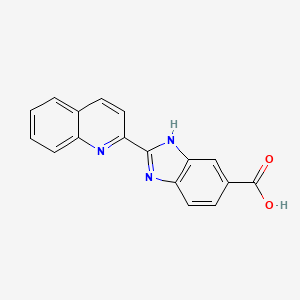
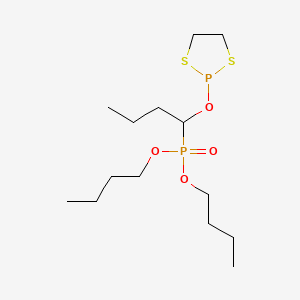
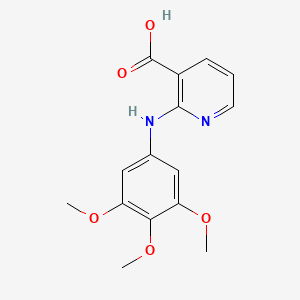
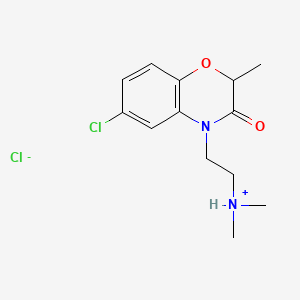
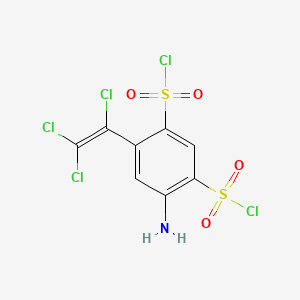
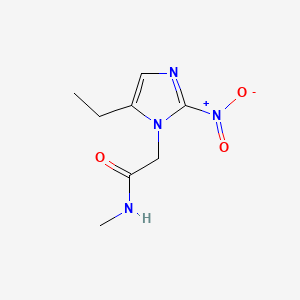
![1-(1H-Benzo[d]imidazol-1-yl)ethanol](/img/structure/B13756376.png)
